4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-nitrophenyl)-1,3,5-triazin-2-amine
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Overview
Description
4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-nitrophenyl)-1,3,5-triazin-2-amine is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple fluorine atoms, which contribute to its high stability and reactivity. It is used in various scientific research applications due to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-nitrophenyl)-1,3,5-triazin-2-amine typically involves the reaction of 1,1,1,3,3,3-hexafluoro-2-propanol with appropriate triazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes precise control of temperature, pressure, and reaction time to optimize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-nitrophenyl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another[][3].
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different fluorinated triazine derivatives, while reduction can produce amine-substituted triazines .
Scientific Research Applications
4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-nitrophenyl)-1,3,5-triazin-2-amine is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Applied in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-nitrophenyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound’s fluorinated groups contribute to its high reactivity and ability to form stable complexes with various substrates. These interactions can modulate biological pathways and chemical reactions, making it a valuable tool in research .
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound used as a solvent and reagent in organic synthesis.
4-(4,6-Bis(4-((2-ethylhexyloxy)carbonyl)phenylaMino)-1,3,5-triazin-2-ylamino)benzoic Acid: An impurity in the synthesis of Ethylhexyl Triazone, used in sunscreen formulations[][9].
Uniqueness
4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-nitrophenyl)-1,3,5-triazin-2-amine stands out due to its high fluorine content, which imparts unique chemical stability and reactivity. This makes it particularly valuable in applications requiring robust and reactive compounds .
Properties
Molecular Formula |
C15H7F12N5O4 |
---|---|
Molecular Weight |
549.23 g/mol |
IUPAC Name |
4,6-bis(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-N-(4-nitrophenyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C15H7F12N5O4/c16-12(17,18)7(13(19,20)21)35-10-29-9(28-5-1-3-6(4-2-5)32(33)34)30-11(31-10)36-8(14(22,23)24)15(25,26)27/h1-4,7-8H,(H,28,29,30,31) |
InChI Key |
GDNWKQSBEFRYIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)OC(C(F)(F)F)C(F)(F)F)OC(C(F)(F)F)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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